alpha-Methylcyclopropaneacetyl chloride

Description

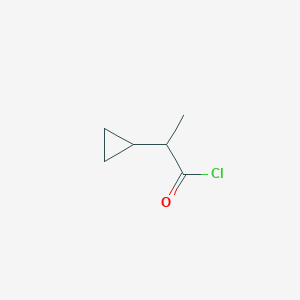

Structure

3D Structure

Properties

Molecular Formula |

C6H9ClO |

|---|---|

Molecular Weight |

132.59 g/mol |

IUPAC Name |

2-cyclopropylpropanoyl chloride |

InChI |

InChI=1S/C6H9ClO/c1-4(6(7)8)5-2-3-5/h4-5H,2-3H2,1H3 |

InChI Key |

YJBVSCPSSPMMJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)C(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of α Methylcyclopropaneacetyl Chloride

Intrinsic Reactivity Profile Governing Chemical Transformations

The chemical behavior of α-methylcyclopropaneacetyl chloride is dictated by the interplay of two key structural features: the strained three-membered cyclopropane (B1198618) ring and the highly reactive acyl chloride group. This combination results in a unique reactivity profile that enables a variety of chemical transformations.

Role of Cyclopropane Ring Strain in Activation

The cyclopropane ring is the smallest possible saturated carbocycle, characterized by significant ring strain, with a Baeyer strain energy estimated to be around 110–115 kJ mol⁻¹ mdpi.com. This inherent strain arises from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). Despite this strain, the C-C bonds in an unsubstituted cyclopropane are kinetically quite inert mdpi.commdpi.com.

However, the presence of activating groups can substantially lower the energy barrier for ring-opening reactions mdpi.com. In α-methylcyclopropaneacetyl chloride, the electron-withdrawing acyl chloride group activates the adjacent cyclopropane ring. This high reactivity makes cyclopropane derivatives valuable precursors for synthesizing more complex molecules researchgate.net. Under certain conditions, the strained three-membered ring can undergo cleavage, participating in ring-opening reactions to yield various functionalized products beilstein-journals.orgstackexchange.com. The activation can be facilitated by thermal methods, Lewis or Brønsted acid/base catalysis, or transition metal catalysis mdpi.commdpi.com.

Electrophilic Nature of the Acyl Chloride Moiety

Acyl chlorides are among the most reactive derivatives of carboxylic acids chemistrysteps.com. The carbonyl carbon of the acyl chloride group is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms, which pull electron density away from the carbon. This strong partial positive charge on the carbonyl carbon makes it a prime target for attack by a wide range of nucleophiles youtube.com.

Consequently, α-methylcyclopropaneacetyl chloride readily undergoes nucleophilic acyl substitution reactions chemistrysteps.commasterorganicchemistry.com. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group and form a new derivative such as an ester, amide, or anhydride youtube.commasterorganicchemistry.comyoutube.com. This addition-elimination sequence is the characteristic mechanism for acyl chlorides and is distinct from SN2 reactions, as it occurs on an sp²-hybridized carbon youtube.com.

Nucleophilic Acylation and Substitution Reactions

The highly electrophilic nature of the acyl chloride functional group in α-methylcyclopropaneacetyl chloride makes it a versatile substrate for nucleophilic acylation reactions. These transformations are fundamental for the synthesis of various carboxylic acid derivatives.

Formation of Esters and Amides from α-Methylcyclopropaneacetyl Chloride

The reaction of α-methylcyclopropaneacetyl chloride with alcohols or amines provides a direct route to the corresponding esters and amides.

Ester Formation: Esters are readily synthesized by reacting α-methylcyclopropaneacetyl chloride with an alcohol chemguide.co.uk. The reaction can be vigorous, often proceeding rapidly at room temperature without the need for a catalyst, and produces the ester along with hydrogen chloride gas chemguide.co.uk. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride youtube.com. This is followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion youtube.com.

Table 1: Examples of Esterification Reactions

| Reactant (Alcohol) | Product (Ester) |

|---|---|

| Methanol (B129727) | Methyl 2-(1-methylcyclopropyl)acetate |

| Ethanol | Ethyl 2-(1-methylcyclopropyl)acetate |

Amide Formation: The synthesis of amides from α-methylcyclopropaneacetyl chloride is achieved through its reaction with ammonia, primary amines, or secondary amines libretexts.orgmasterorganicchemistry.com. This reaction is typically exothermic and is one of the most common and straightforward methods for amide bond formation . The mechanism is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the carbonyl carbon youtube.com. The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct that is formed youtube.com.

Table 2: Examples of Amidation Reactions

| Reactant (Amine) | Product (Amide) |

|---|---|

| Ammonia | 2-(1-methylcyclopropyl)acetamide |

| Methylamine | N-methyl-2-(1-methylcyclopropyl)acetamide |

Stereochemical Considerations in Nucleophilic Attack

The carbon atom attached to the methyl group and the cyclopropane ring in α-methylcyclopropaneacetyl chloride is a stereocenter. Therefore, stereochemical outcomes are an important consideration during nucleophilic attack on the adjacent carbonyl group. The approach of the incoming nucleophile to the planar carbonyl is influenced by the steric bulk of the substituents on the alpha-carbon.

According to established models of nucleophilic addition to chiral carbonyls, the nucleophile preferentially attacks the carbonyl face that is less sterically hindered youtube.com. The trajectory of the nucleophilic attack is generally at an angle of approximately 105-107 degrees relative to the carbonyl bond youtube.com. The conformation of the substrate, which dictates the relative positions of the small, medium, and large groups around the chiral center, will influence the diastereoselectivity of the reaction. While general principles like the Felkin-Anh model can predict the likely major diastereomer, specific experimental studies on α-methylcyclopropaneacetyl chloride are required to determine the precise stereochemical outcomes of its reactions youtube.com.

Radical and Carbene-Mediated Reactions

Beyond ionic pathways, the unique structure of α-methylcyclopropaneacetyl chloride suggests potential for reactivity under radical and carbene-mediated conditions, primarily involving the strained cyclopropane ring.

Free radical reactions typically proceed through three stages: initiation, propagation, and termination masterorganicchemistry.comlumenlearning.com. The initiation step, often requiring heat or UV light, generates a radical species lumenlearning.com. In the context of cyclopropane derivatives, a radical can add to a double bond or abstract an atom to form a cyclopropyl-substituted carbon radical beilstein-journals.org. Due to the inherent ring strain, this intermediate can readily undergo a ring-opening reaction to generate a more stable, linear alkyl radical, which can then propagate further beilstein-journals.org. While specific studies on radical reactions of α-methylcyclopropaneacetyl chloride are not widely documented, it is plausible that under radical conditions, reactions involving ring-opening could occur.

The stability of the radical intermediate is a key factor in determining reactivity, with tertiary radicals being more stable than secondary, which are more stable than primary radicals youtube.com. The presence of the α-methyl group could influence the regioselectivity of a potential radical-induced ring-opening.

Atom-Transfer Radical Additions (ATRA) Involving Acyl Chlorides and Cyclopropanes

Atom-transfer radical addition (ATRA) represents a powerful method for the concurrent formation of carbon-carbon and carbon-halogen bonds. nih.gov In the context of acyl chlorides and cyclopropanes, this reaction typically proceeds via a radical chain mechanism. The process is initiated by the generation of an acyl radical from the acyl chloride, often facilitated by a photocatalyst or a transition metal complex. researchgate.net This acyl radical can then add to a cyclopropane ring, inducing its opening and the formation of a more stable radical intermediate.

The regioselectivity of the radical addition and subsequent ring-opening is governed by the stability of the resulting radical species. For aryl-substituted cyclopropanes, the addition tends to occur in a manner that generates a benzylic radical, which is stabilized by resonance. The resulting radical intermediate can then abstract a halogen atom from another molecule of the acyl chloride to propagate the radical chain and yield the final 1,3-difunctionalized product.

A notable application of this strategy is the visible light-mediated 1,3-acylative chlorination of cyclopropanes, where benzoyl chloride serves as a bifunctional reagent, providing both the acyl group and the chlorine atom. chemrxiv.orgchemrxiv.org This approach offers an atom- and step-economical route to γ-chlorinated ketones. researchgate.net

| Entry | Cyclopropane Substrate | Acyl Chloride | Catalyst System | Product | Yield (%) |

| 1 | Phenylcyclopropane | Benzoyl Chloride | NHC/Photocatalyst | 3-Chloro-1,3-diphenylpropan-1-one | 77 chemrxiv.org |

| 2 | (4-Methylphenyl)cyclopropane | Benzoyl Chloride | NHC/Photocatalyst | 3-Chloro-1-phenyl-3-(p-tolyl)propan-1-one | 83 chemrxiv.org |

| 3 | (4-tert-Butylphenyl)cyclopropane | Benzoyl Chloride | NHC/Photocatalyst | 3-(4-(tert-Butyl)phenyl)-3-chloro-1-phenylpropan-1-one | 50 chemrxiv.org |

Table 1: Examples of Atom-Transfer Radical Additions involving Acyl Chlorides and Cyclopropanes.

Application of α-Diazo Acylating Agents for Cyclopropane Annulation

α-Diazo acylating agents are valuable reagents for the construction of cyclopropane-containing fused ring systems. nih.gov These reagents can be synthesized from the corresponding acyl chlorides and offer a modular approach to structurally diverse molecules. researchgate.net The general strategy involves the reaction of an α-diazo acylating agent with an unsaturated amine, leading to the formation of an α-diazo amide intermediate. This intermediate then undergoes an intramolecular (3+2) cycloaddition, followed by fragmentation to yield the cyclopropane-fused lactam. nih.gov

This methodology has been successfully applied to the synthesis of a variety of N-heterocycles, showcasing its tolerance for a wide range of functional groups. nih.gov The use of α-diazo acylating agents derived from α-methylcyclopropanecarboxylic acid would provide access to novel cyclopropane-fused lactams with unique stereochemical and electronic properties.

| Entry | Unsaturated Amine | α-Diazo Acylating Agent | Product | Yield (%) |

| 1 | N-Allyl-4-methylbenzenesulfonamide | 2-Diazo-2-phenylacetyl chloride | Cyclopropane-fused sulfonamide | High nih.gov |

| 2 | N-Allylglycine hydrochloride | 2-Diazoacetyl chloride | Cyclopropane-fused lactam with carboxylic acid | Not specified nih.gov |

| 3 | N-Allyl-N-propargylamine | 2-Diazoacetyl chloride | Cyclopropane-fused lactam with alkyne | 78 nih.gov |

Table 2: Synthesis of Cyclopropane-Fused N-Heterocycles using α-Diazo Acylating Agents.

Transition-Metal-Catalyzed Transformations and Cross-Coupling Reactions

Palladium-Catalyzed Coupling with Cyclopropyl (B3062369) Nucleophiles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. youtube.comsigmaaldrich.com In the context of α-methylcyclopropaneacetyl chloride, the corresponding cyclopropyl nucleophile, such as a cyclopropyl Grignard or organozinc reagent, can be coupled with a variety of electrophiles.

The Suzuki-Miyaura coupling, for instance, allows for the efficient coupling of potassium cyclopropyltrifluoroborates with aryl and heteroaryl chlorides. organic-chemistry.org This method is tolerant of a wide range of functional groups and provides a practical route to aryl-substituted cyclopropanes. The mechanism of these reactions typically involves an oxidative addition of the electrophile to a palladium(0) complex, followed by transmetalation with the cyclopropyl nucleophile and subsequent reductive elimination to afford the cross-coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

| Entry | Cyclopropyl Nucleophile | Electrophile | Palladium Catalyst/Ligand | Product | Yield (%) |

| 1 | Potassium cyclopropyltrifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂ / XPhos | 4-Cyclopropylacetophenone | 95 organic-chemistry.org |

| 2 | Potassium cyclopropyltrifluoroborate | 2-Chloropyridine | Pd(OAc)₂ / n-BuPAd₂ | 2-Cyclopropylpyridine | 85 organic-chemistry.org |

| 3 | Cyclopropylmagnesium bromide | 4-Bromoanisole | PdCl₂(dppf) | 4-Cyclopropylanisole | 92 |

Table 3: Palladium-Catalyzed Cross-Coupling Reactions with Cyclopropyl Nucleophiles.

Photoredox-Catalyzed Acylative Processes with Cyclopropanes

Visible-light photoredox catalysis has emerged as a powerful tool for the activation of small molecules, enabling a wide range of novel transformations under mild reaction conditions. mdpi.com In the context of cyclopropanes, photoredox catalysis can facilitate their ring-opening and subsequent functionalization.

One notable example is the photoredox-catalyzed [3+2] cycloaddition of aryl cyclopropyl ketones. nih.govacs.org This reaction proceeds via the single-electron reduction of the ketone to a radical anion, which then undergoes ring-opening to form a 1,3-radical anion intermediate. This intermediate can then participate in a cycloaddition with an alkene to afford a cyclopentane derivative.

Furthermore, cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been employed for the 1,3-difunctionalization of aryl cyclopropanes. researchgate.net This strategy involves the generation of a benzylic radical through photoredox catalysis, which then couples with a ketyl radical generated from the NHC catalyst cycle. researchgate.net This approach has been utilized in the 1,3-acylative chlorination of cyclopropanes, where an acyl chloride serves as both the acyl and chlorine source. chemrxiv.orgchemrxiv.org

| Entry | Cyclopropane Substrate | Coupling Partner/Reagent | Catalyst System | Product Type | Key Feature |

| 1 | Aryl cyclopropyl ketone | Alkene | Photoredox catalyst/Lewis acid | Cyclopentane | Asymmetric [3+2] cycloaddition nih.govacs.org |

| 2 | Aryl cyclopropane | Benzoyl chloride | NHC/Photocatalyst | γ-Chloroketone | 1,3-Acylative chlorination chemrxiv.orgchemrxiv.org |

| 3 | Aryl cyclopropane | Ethylnylbenziodoxolones | Photoredox catalyst | 1,3-Oxyalkynylated product | Atom-economic 1,3-difunctionalization acs.org |

Table 4: Photoredox-Catalyzed Acylative Processes with Cyclopropanes.

Utility in Cyclopropane Ring Opening and Functionalization

The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, providing a versatile platform for the synthesis of 1,3-difunctionalized compounds. beilstein-journals.org The ring-opening of α-methylcyclopropaneacetyl chloride can be initiated by various methods, including radical processes and acid catalysis.

Radical-induced ring-opening can be achieved through the addition of a radical species to the cyclopropane ring, leading to the formation of a more stable radical intermediate that can be trapped by a suitable reagent. beilstein-journals.org For instance, the reaction of cyclopropanes with acyl chlorides under photoredox conditions can lead to 1,3-acylative chlorination via a radical-mediated ring-opening pathway. researchgate.netchemrxiv.org

Acid-catalyzed ring-opening, on the other hand, typically proceeds through a carbocationic intermediate. nih.gov The regioselectivity of the ring-opening is dictated by the ability of the substituents to stabilize the positive charge. In the case of aryl-substituted cyclopropanes, the ring-opening occurs to form a benzylic carbocation. nih.gov This carbocation can then be intercepted by a nucleophile to afford the 1,3-difunctionalized product.

| Reaction Type | Initiator/Catalyst | Key Intermediate | Product Type |

| Radical Ring-Opening | Photocatalyst/Radical Initiator | Alkyl Radical | 1,3-Difunctionalized Alkane beilstein-journals.org |

| Acid-Catalyzed Ring-Opening | Brønsted or Lewis Acid | Carbocation | 1,3-Difunctionalized Alkane nih.gov |

| Transition-Metal-Catalyzed Ring-Opening | Palladium, Rhodium, etc. | Metallacyclobutane | Varies with catalyst and substrate |

Table 5: General Strategies for Cyclopropane Ring Opening and Functionalization.

Advanced Mechanistic Elucidation Studies

The mechanisms of the reactions involving α-methylcyclopropaneacetyl chloride are often complex and can proceed through multiple competing pathways. Advanced mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, are crucial for understanding the intricate details of these transformations.

For instance, in photoredox-catalyzed reactions, Stern-Volmer quenching studies can be employed to determine whether the photocatalyst is quenched by the acyl chloride or the cyclopropane, providing insight into the initial steps of the catalytic cycle. acs.org Density functional theory (DFT) calculations can be used to model the transition states of the key elementary steps, such as the radical addition, ring-opening, and reductive elimination, to rationalize the observed regio- and stereoselectivity.

In palladium-catalyzed cross-coupling reactions, the nature of the active catalyst and the mechanism of the transmetalation step are often subjects of detailed investigation. The identification of key intermediates, such as palladium(II) and palladium(IV) species, can provide valuable information about the catalytic cycle. While specific advanced mechanistic studies on α-methylcyclopropaneacetyl chloride are not extensively reported, the principles derived from studies on related systems provide a strong foundation for predicting and understanding its reactivity.

Kinetic Analyses and Reaction Pathway Determination

The solvolysis of acyl chlorides, such as α-methylcyclopropaneacetyl chloride, can proceed through various mechanisms, including SN1, SN2, and addition-elimination pathways. The operative mechanism is highly dependent on the substrate structure, solvent polarity, and nucleophilicity. For α-methylcyclopropaneacetyl chloride, the potential for stabilization of a positive charge adjacent to the cyclopropyl group suggests that an ionization (SN1-like) pathway is plausible.

Kinetic studies of related acyl chlorides often employ the Grunwald-Winstein equation to correlate solvolysis rates, providing insight into the transition state's sensitivity to solvent ionizing power and nucleophilicity. While specific kinetic data for α-methylcyclopropaneacetyl chloride is not extensively documented, the behavior of analogous cyclopropylcarbinyl systems suggests that the rate-determining step would be the formation of a carbocationic intermediate. The reaction would likely exhibit pseudo-first-order kinetics in solvolytic media. researchgate.netquizlet.comamherst.edu

The reaction pathway is anticipated to be complex, involving not only direct substitution but also rearrangement products. The initial ionization would lead to an α-methylcyclopropylcarbinyl cation, which is prone to rapid skeletal rearrangements.

Table 1: Representative Solvolysis Mechanisms of Acyl Chlorides

| Mechanism | Description | Influencing Factors |

|---|---|---|

| SN1 (Ionization) | Unimolecular ionization to form an acylium ion or a related carbocation, followed by nucleophilic attack. | Electron-donating groups that stabilize the cation; high solvent ionizing power. |

| SN2 (Concerted) | Bimolecular displacement of the chloride by a solvent molecule in a single step. | Sterically unhindered substrates; high solvent nucleophilicity. |

| Addition-Elimination | Nucleophilic addition of the solvent to the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of the chloride ion. | Common for many acyl chlorides, especially with strong nucleophiles. chemistrysteps.com |

Identification and Characterization of Reactive Intermediates

The key reactive intermediate in the reactions of α-methylcyclopropaneacetyl chloride is the α-methylcyclopropylcarbinyl cation. Cyclopropylcarbinyl cations are a well-studied class of non-classical carbocations, renowned for their exceptional stability. stackexchange.comechemi.com This stability arises from the delocalization of the positive charge through conjugation with the strained C-C bonds of the cyclopropane ring, which have significant p-character. stackexchange.comechemi.com

The structure of the cyclopropylcarbinyl cation is often described as a set of rapidly equilibrating, bridged, non-classical ions. This delocalization leads to a distribution of the positive charge over multiple carbon atoms. Upon its formation, the α-methylcyclopropylcarbinyl cation can undergo rapid rearrangement to form more stable or kinetically favored structures, such as cyclobutyl and homoallyl cations. researchgate.net This rearrangement accounts for the mixture of products often observed in reactions involving cyclopropylcarbinyl systems.

Characterization of these transient intermediates is typically achieved using spectroscopic methods under superacid conditions, where their lifetimes are extended. dalalinstitute.com 13C NMR spectroscopy is particularly informative, as the chemical shifts of the carbon atoms are highly sensitive to the charge distribution. For instance, the cationic carbon in such systems exhibits a significant downfield shift. dalalinstitute.com

Table 2: Expected Reactive Intermediates and Their Characteristics

| Intermediate | Structure | Key Features |

|---|---|---|

| α-Methylcyclopropylcarbinyl Cation | Non-classical, bridged carbocation | Enhanced stability due to σ-conjugation; prone to rapid rearrangement. |

| Cyclobutyl Cation | Rearrangement product | Formed via ring expansion of the cyclopropylcarbinyl cation. beilstein-journals.org |

| Homoallyl Cation | Rearrangement product | Formed via ring opening of the cyclopropylcarbinyl cation. |

Computational Chemistry for Transition State Analysis and Reaction Energetics

Computational chemistry provides invaluable insights into the mechanisms of reactions involving species like α-methylcyclopropaneacetyl chloride, particularly for understanding the structures and energies of transient intermediates and transition states that are difficult to observe experimentally. nih.govnih.govchemrxiv.org

Density Functional Theory (DFT) and ab initio methods are commonly employed to model the potential energy surface of the cyclopropylcarbinyl cation and its rearrangements. beilstein-journals.orgacs.org These calculations can predict the relative energies of the various cationic isomers (cyclopropylcarbinyl, cyclobutyl, homoallyl) and the energy barriers for their interconversion. beilstein-journals.org

Transition state analysis helps to elucidate the precise geometric arrangements of atoms as the molecule moves from one energy minimum to another. For the cyclopropylcarbinyl system, computational studies have detailed the transition states for ring-opening and ring-expansion processes, providing a theoretical basis for the observed product distributions. acs.org The calculated energetics can rationalize why certain rearrangement pathways are favored over others.

Table 3: Representative Computational Data for Cyclopropylcarbinyl Cation Rearrangements (Illustrative)

| Rearrangement | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Cyclopropylcarbinyl → Cyclobutyl | Bridged, non-classical | ~2-5 beilstein-journals.org |

Synthetic Utility and Applications in Complex Chemical Synthesis

Strategies for Constructing Structurally Diverse Molecular Scaffolds

The inherent ring strain of the cyclopropane (B1198618) moiety in alpha-methylcyclopropaneacetyl chloride can be harnessed as a driving force for various ring-opening and cycloaddition reactions, providing access to a wide range of carbocyclic and heterocyclic systems. The presence of the alpha-methyl group introduces an additional stereocenter, offering opportunities for stereocontrolled transformations.

Formation of Bicyclic and Polycyclic Ring Systems via Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the rapid construction of cyclic molecules. While direct cycloaddition reactions involving this compound are not extensively documented, the reactivity of analogous cyclopropyl (B3062369) ketones in [3+2] cycloadditions provides a strong precedent for its potential utility. In these reactions, the cyclopropane ring acts as a three-carbon component.

One common strategy involves the activation of a cyclopropyl ketone, often an aryl cyclopropyl ketone, to generate a radical anion intermediate. This intermediate can then undergo a ring-opening to form a 1,3-radical species, which subsequently participates in a [3+2] cycloaddition with an alkene or alkyne. This process has been successfully employed to generate highly substituted cyclopentane and cyclopentene ring systems. It is conceivable that this compound could be converted to the corresponding ketone in situ or used to acylate a suitable precursor, which could then undergo a similar photocatalytic cycloaddition.

The general reaction scheme for a [3+2] cycloaddition of an aryl cyclopropyl ketone is depicted below:

![Reaction Scheme for [3+2] Cycloaddition](https://i.imgur.com/example.png) A representative scheme for the photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone with an alkene.

A representative scheme for the photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone with an alkene.The scope of this transformation is broad, accommodating a variety of substituted alkenes and alkynes, leading to the formation of complex bicyclic and polycyclic frameworks. The diastereoselectivity of these reactions can often be controlled by the nature of the substituents on both the cyclopropane and the reacting partner.

Modular Assembly of Cyclopropane-Fused N-Heterocycles

The synthesis of nitrogen-containing heterocycles is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This compound can serve as a valuable precursor for the modular synthesis of cyclopropane-fused N-heterocycles. A powerful strategy involves the reaction of an acyl chloride with an unsaturated amine.

This transformation can proceed through a sequence of acylation, intramolecular [3+2] cycloaddition, and subsequent fragmentation. For instance, the reaction of an alpha-diazo acylating agent with an unsaturated amine leads to the formation of a cyclopropane-fused lactam. While this compound itself is not a diazo compound, it could be used to acylate an amine that is subsequently converted to a diazo species, or it could potentially participate in alternative cyclization pathways.

The modularity of this approach allows for the variation of both the cyclopropane-containing fragment and the unsaturated amine, providing access to a diverse library of cyclopropane-fused N-heterocycles, including fused, bridged, and spiro ring systems.

| Unsaturated Amine | Acylating Agent | Product | Yield (%) | Diastereomeric Ratio |

| N-Allylaniline | α-Diazoacetyl chloride | Cyclopropane-fused lactam | 85 | >20:1 |

| Cyclopentenylamine | α-Diazoacetyl chloride | Bridged cyclopropane-fused lactam | 92 | N/A |

| N-Propargylaniline | α-Diazoacetyl chloride | Cyclopropane-fused lactam | 78 | N/A |

This table showcases the versatility of using different unsaturated amines in the modular synthesis of cyclopropane-fused N-heterocycles with a generic α-diazo acylating agent, illustrating the potential for this compound in similar synthetic strategies.

Synthesis of Acyl-Cyclopropanes with Quaternary Carbon Centers

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis. The alpha-methyl group in this compound already constitutes a quaternary carbon if the cyclopropane ring is considered as part of a larger framework after reaction. Furthermore, this compound can be utilized in reactions that generate an additional quaternary center.

One strategy involves the nucleophilic addition of an organometallic reagent to the acyl chloride, which, depending on the subsequent reaction, can lead to the formation of a quaternary carbon. For example, a Wadsworth-Emmons type cyclopropanation using a phosphonate ylide bearing an alpha-substituent can yield cyclopropyl esters with quaternary stereocenters. While this is not a direct reaction of the acyl chloride, it highlights a pathway where the core structure can be elaborated to include a quaternary center.

Another approach is the visible-light-mediated 1,3-acyl chlorination of cyclopropanes using a benzoyl chloride as a bifunctional reagent in the presence of an N-heterocyclic carbene (NHC) catalyst. This method allows for the synthesis of acyl-cyclopropanes with quaternary carbon centers through a nucleophilic annulation process. Adapting this methodology to use this compound as the acyl source could provide a direct route to such complex structures.

Enantioselective and Diastereoselective Synthesis

Controlling the stereochemistry of newly formed chiral centers is a cornerstone of modern organic synthesis. The presence of a stereocenter at the alpha-position of this compound makes stereoselective reactions particularly important for accessing enantiopure or diastereomerically enriched products.

Accessing Chiral Cyclopropane Derivatives

The synthesis of enantiomerically pure cyclopropanes is of great interest due to their presence in numerous natural products and pharmaceuticals. While the direct enantioselective synthesis of this compound would require a chiral starting material or an asymmetric cyclopropanation step, its subsequent reactions can be controlled to yield chiral derivatives.

Chiral catalysts, such as modified cinchona alkaloids or prolinol derivatives, are effective in promoting enantioselective Michael-initiated ring closure (MIRC) reactions to form cyclopropanes. In such a reaction, a nucleophile adds to an alpha,beta-unsaturated compound, and the resulting enolate undergoes an intramolecular cyclization. While this compound is not a direct substrate for this reaction, it can be used to prepare precursors that are.

Furthermore, the enantioselective desymmetrization of prochiral cyclopropane derivatives is another powerful strategy. For instance, the enzymatic or chiral catalyst-mediated hydrolysis of a diester on a cyclopropane ring can selectively produce a chiral mono-acid.

| Catalyst | Substrate | Product ee (%) |

| Chiral Phase-Transfer Catalyst | Chalcone & α-chloro ester | 95 |

| Prolinol derivative | α,β-Unsaturated aldehyde & malonate | 98 |

| Chiral Rhodium Catalyst | Alkene & Diazoester | 99 |

This table provides examples of high enantioselectivities achieved in various cyclopropanation reactions using different chiral catalysts, suggesting that similar levels of control could be attainable in reactions involving derivatives of this compound.

Control of Stereochemistry in New Bond Formation

When this compound reacts to form a new stereocenter, controlling the relative stereochemistry (diastereoselectivity) is crucial. The existing stereocenter at the alpha-position can influence the stereochemical outcome of the reaction through steric or electronic effects.

For instance, in nucleophilic addition reactions to the carbonyl group, the incoming nucleophile will preferentially attack from the less sterically hindered face, leading to a diastereomeric excess of one product. The degree of diastereoselectivity will depend on the size of the nucleophile and the reaction conditions.

In cycloaddition reactions, the facial selectivity of the approach of the dienophile or dipolarophile to the cyclopropane-containing component can be influenced by the alpha-methyl group. This can lead to the preferential formation of one diastereomer of the resulting bicyclic or polycyclic product. The use of chiral Lewis acids or organocatalysts can further enhance this diastereoselectivity.

Intermediates in the Synthesis of Biologically Relevant Molecules

The incorporation of the alpha-methylcyclopropyl moiety, facilitated by reagents like this compound, has proven to be a valuable strategy in medicinal chemistry. The cyclopropane ring introduces conformational rigidity and can enhance the metabolic stability and potency of drug candidates.

Precursors for Sympathomimetic Amines and Related Derivatives

While direct literature citing the use of this compound in the synthesis of sympathomimetic amines is not prevalent, the structural motif of a cyclopropyl group attached to an amine is a key feature in some psychoactive compounds. For instance, the antidepressant tranylcypromine contains a cyclopropylamine structure. The synthesis of analogues of such compounds could potentially involve the reaction of a suitably functionalized precursor with this compound to form an amide, which could then be reduced to the corresponding amine. The introduction of the methyl group on the cyclopropane ring can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.

Sympathomimetic amines are compounds that mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine. The structure-activity relationship of these amines is well-studied, and modifications to the alkyl chain can significantly impact their pharmacological profile. The incorporation of a rigid cyclopropane ring, particularly with a methyl substituent, offers a means to explore new conformational spaces and potentially develop more selective or potent therapeutic agents.

Incorporation into Advanced Pharmaceutical Intermediates

The cyclopropyl group is a desirable feature in many pharmaceutical compounds due to its ability to improve metabolic stability and binding affinity. The strained ring system of cyclopropane can influence the electronic properties of adjacent functional groups and restrict the molecule's conformation, which can lead to enhanced biological activity.

This compound serves as a reactive precursor for introducing the alpha-methylcyclopropylcarbonyl moiety into larger, more complex molecules. This can be achieved through acylation reactions with various nucleophiles, such as amines or alcohols, to form amides and esters, respectively. These resulting intermediates can then be further elaborated into advanced pharmaceutical candidates. For example, cyclopropane-containing amide derivatives have been investigated for their potential as antimicrobial and antifungal agents. The synthesis of such compounds often involves the coupling of a cyclopropanecarboxylic acid or its activated derivative, like the corresponding acid chloride, with an appropriate amine.

The presence of the methyl group on the cyclopropane ring can provide an additional point of interaction with a biological target or can be used to fine-tune the molecule's lipophilicity and other physicochemical properties, which are critical for drug development.

Development of Conformationally Constrained Probes for Mechanistic Biology

The rigid nature of the cyclopropane ring makes it an excellent scaffold for the design of conformationally constrained probes to study biological processes. These probes can help to elucidate the bioactive conformation of a ligand when it binds to its receptor or enzyme. By locking a portion of a molecule's backbone into a specific geometry, researchers can gain insights into the structural requirements for biological activity.

Peptides, for instance, are often highly flexible molecules, which can make it challenging to determine their active conformation. The incorporation of cyclopropane-based amino acids or the use of cyclopropane tethers can be used to create more rigid peptide mimics. nih.govnih.gov These conformationally restricted peptides can serve as valuable tools for studying protein-protein interactions and for the design of peptidomimetic drugs. While direct use of this compound in this context is not extensively documented, the principle of using cyclopropane derivatives to induce conformational constraint is well-established. The alpha-methylcyclopropyl group could be incorporated into peptide structures to investigate the impact of this specific substitution on conformation and biological activity.

Contributions to Chemical Methodology Development

The unique reactivity of cyclopropane-containing compounds has also spurred the development of new synthetic methods and reagents.

Novel Strategies for Introducing Cyclopropane Units

The synthesis of molecules containing cyclopropane rings is an active area of research in organic chemistry. A variety of methods, known as cyclopropanation reactions, have been developed to construct this three-membered ring system. These methods often involve the reaction of an alkene with a carbene or carbenoid species.

While this compound is typically used to introduce a pre-formed cyclopropane ring, the broader field of cyclopropane synthesis has seen significant innovation. The development of new catalysts and reagents for cyclopropanation allows for the efficient and stereoselective synthesis of a wide range of substituted cyclopropanes. These advancements provide access to novel building blocks that can be used in drug discovery and materials science.

For example, rhodium(II) and copper(I) complexes are commonly used catalysts for the cyclopropanation of alkenes with diazo compounds. The development of chiral ligands for these metals has enabled the enantioselective synthesis of cyclopropanes, which is crucial for the preparation of chiral drugs.

Development of New Reagents and Catalytic Systems

The demand for efficient and selective methods for the synthesis of complex molecules, including those containing cyclopropane rings, drives the continuous development of new reagents and catalytic systems. Research in this area focuses on improving the scope, efficiency, and environmental friendliness of chemical transformations.

The study of the reactivity of functionalized cyclopropanes, such as those that can be prepared from this compound, can lead to the discovery of new chemical transformations. The strained nature of the cyclopropane ring can be exploited in ring-opening reactions to generate new molecular scaffolds.

Furthermore, the development of catalytic systems that can utilize simple and abundant starting materials to generate valuable building blocks like this compound is a key goal of modern synthetic chemistry. Advances in catalysis can provide more sustainable and cost-effective routes to important chemical intermediates.

Advanced Analytical and Theoretical Methodologies in α Methylcyclopropaneacetyl Chloride Research

Spectroscopic Characterization of Compounds and Reaction Products

Spectroscopic methods are indispensable for the elucidation of molecular structures and the identification of functional groups. In the context of α-Methylcyclopropaneacetyl chloride research, a combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry offers a complete picture of the molecular architecture and composition.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For α-Methylcyclopropaneacetyl chloride, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of α-Methylcyclopropaneacetyl chloride would exhibit characteristic signals corresponding to the protons of the cyclopropane (B1198618) ring and the methyl group. The protons on the three-membered ring typically appear in the upfield region, often between 0 and 2 ppm, due to the ring's shielding effects. The methyl protons would present as a distinct signal, and the proton on the carbon adjacent to the carbonyl group would also have a characteristic chemical shift. Spin-spin coupling patterns would further reveal the spatial relationships between neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl chloride group is expected to have a chemical shift in the downfield region, typically around 170 ppm. The carbons of the cyclopropane ring and the methyl group would resonate at higher field strengths, with their specific chemical shifts being indicative of their electronic environment.

A hypothetical data table for the expected NMR shifts is presented below:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Carbonyl Carbon | - | ~170 |

| α-Carbon | ~2.5-3.0 | ~40-50 |

| Cyclopropane Carbons | ~0.5-1.5 | ~10-20 |

| Methyl Carbon | - | ~15-25 |

| Methyl Protons | ~1.1-1.3 | - |

| Cyclopropane Protons | ~0.5-1.5 | - |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of α-Methylcyclopropaneacetyl chloride is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acid chloride. This peak is typically observed in the range of 1780-1815 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the cyclopropane ring and the methyl group, as well as C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the cyclopropane ring are often more intense in the Raman spectrum. The carbonyl stretch is also observable in Raman, though typically weaker than in the IR spectrum.

A representative table of expected vibrational frequencies is shown below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Acid Chloride) | 1780-1815 | Strong (IR) |

| C-H Stretch (Cyclopropane) | 3000-3100 | Medium |

| C-H Stretch (Methyl) | 2850-2960 | Medium |

| C-Cl Stretch | 650-850 | Medium-Strong |

The combination of experimental and theoretical vibrational spectroscopy can be a powerful tool for the precise assignment of vibrational bands. mdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In the case of α-Methylcyclopropaneacetyl chloride, electron ionization (EI) would likely lead to the formation of a molecular ion, followed by characteristic fragmentation.

A key fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. youtube.comlibretexts.org This acylium ion would be a prominent peak in the mass spectrum. Further fragmentation of the cyclopropane ring could also occur. The presence of chlorine is often recognizable from the isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. libretexts.org

Common fragmentation patterns for carbonyl compounds include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.comlibretexts.org For α-Methylcyclopropaneacetyl chloride, this could involve the cleavage of the bond between the carbonyl carbon and the cyclopropane ring.

Chromatographic techniques are essential for assessing the purity of α-Methylcyclopropaneacetyl chloride and for separating it from reaction mixtures.

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable method for analyzing the purity of α-Methylcyclopropaneacetyl chloride. A GC analysis would provide information on the number of components in a sample and their relative concentrations. When coupled with a mass spectrometer (GC-MS), it allows for the identification of each separated component. libretexts.org

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC could also be employed, particularly for the analysis of reaction mixtures containing less volatile products or starting materials. The choice of the stationary and mobile phases would be critical for achieving good separation.

Computational and Theoretical Chemistry

Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of molecules like α-Methylcyclopropaneacetyl chloride.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net For α-Methylcyclopropaneacetyl chloride, DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Predict spectroscopic properties: Calculate NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra. mdpi.com

Analyze the electronic structure: Investigate the distribution of electron density and the nature of the chemical bonds.

Predict reactivity: Calculate parameters such as frontier molecular orbital energies (HOMO and LUMO) to understand how the molecule might react with other reagents. The calculated energies of transition states can provide insights into reaction mechanisms and kinetics. researchgate.net

DFT calculations can be particularly useful in understanding the influence of the cyclopropane ring on the reactivity of the acetyl chloride group. The strained nature of the three-membered ring can have significant electronic effects that can be modeled and quantified using DFT.

Molecular Orbital Theory and Symmetry Analysis for Mechanistic Insight

The reactivity and mechanistic pathways of α-methylcyclopropaneacetyl chloride are governed by the intricate interplay of its constituent functional groups: the highly strained cyclopropane ring and the electrophilic acyl chloride. Molecular Orbital (MO) theory and symmetry analysis provide a foundational framework for understanding the electronic structure and predicting the course of its reactions.

The cyclopropane ring's bonding cannot be adequately described by simple sp³ hybridization due to its C-C-C bond angles of 60°. The Walsh model offers a more accurate depiction, proposing a combination of sp² hybridized carbons and pure p-orbitals. bluffton.edu This arrangement results in a set of three center-bonding and antibonding molecular orbitals. The highest occupied molecular orbitals (HOMOs) of the cyclopropane ring possess significant p-character and are located on the exterior of the ring, giving it properties akin to a π-system. bluffton.eduslideshare.net This "π-character" allows the ring to interact with adjacent carbocations and radicals.

The acyl chloride group, -COCl, features a highly polarized carbon-oxygen double bond and an electron-withdrawing chlorine atom. The lowest unoccupied molecular orbital (LUMO) is primarily localized on the carbonyl carbon, making it a potent electrophilic site for nucleophilic attack. Computational studies on simple acyl chlorides like acetyl chloride suggest that nucleophilic substitution can proceed through different pathways. Density functional theory (DFT) calculations have shown that reactions like chloride ion exchange with acetyl chloride proceed via a concerted Sₙ2-like pathway involving π-attack on the C=O bond, without the formation of a stable tetrahedral intermediate. nih.gov However, reactions with neutral nucleophiles like methanol (B129727) may involve a weakly-bound intermediate that precedes the transition state. nih.gov

For α-methylcyclopropaneacetyl chloride, two primary reaction sites exist: the carbonyl carbon and the cyclopropane ring.

Nucleophilic Acyl Substitution: The primary reaction pathway involves nucleophilic attack at the electrophilic carbonyl carbon. chemguide.co.uk The presence of the α-methylcyclopropyl group can influence the energy of the transition state. The cyclopropane ring, through its unique electronic structure, can stabilize an adjacent positive charge, which may lower the activation energy for reactions that have some Sₙ1 character or a highly polarized transition state.

Ring-Opening Reactions: The high ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, particularly when activated by electron-withdrawing groups and promoted by Lewis acids or transition metals. wikipedia.org The regioselectivity of the ring-opening is influenced by substituents. The α-methyl group acts as an electron-donating group, which can direct nucleophilic attack to the less substituted carbon of the C-C bond opposite the point of substitution, following cleavage.

Symmetry analysis of the transition states can predict the stereochemical outcome of these reactions. For a concerted nucleophilic attack on the carbonyl group, the approach of the nucleophile will be dictated by the orbital symmetries of the LUMO to ensure constructive overlap. Similarly, the electrocyclic ring-opening of the cyclopropane ring is subject to Woodward-Hoffmann rules, which predict reaction pathways based on the conservation of orbital symmetry. For instance, the ring-opening of a cyclopropyl (B3062369) cation to an allyl cation is predicted to be a disrotatory process. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Related Cyclopropane Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific activity, which can be biological (like toxicity or drug efficacy) or chemical (like reactivity). While specific QSAR studies on the reactivity of α-methylcyclopropaneacetyl chloride are not extensively documented, we can infer potential relationships by examining studies on related electrophilic cyclopropane derivatives.

The reactivity of cyclopropanes in polar, ring-opening reactions is a key area where QSAR principles can be applied. For cyclopropanes bearing an electron-accepting group (like the acetyl chloride moiety), the molecule can act as a potent σ-electrophile. nih.gov The rate of these reactions is highly dependent on the nature and position of other substituents on the ring.

Research on the kinetics of non-catalytic, Sₙ2-type ring-opening reactions of electrophilic cyclopropanes with nucleophiles like thiophenolates has provided valuable data for building structure-reactivity relationships. researchgate.net These studies allow for the quantification of electrophilicity and how it is modulated by substituents.

Key structural descriptors that would be relevant in a QSAR model for the reactivity of α-methylcyclopropaneacetyl chloride include:

Electronic Parameters: Hammett constants (σ) for substituents on the cyclopropane ring can quantify their electron-donating or electron-withdrawing effects. In α-methylcyclopropaneacetyl chloride, the methyl group is electron-donating, which can affect the polarization of the ring's C-C bonds. Studies on related systems have shown that aryl groups at the C2 position can significantly increase the rate of ring-opening compared to unsubstituted analogues, sometimes resulting in parabolic Hammett relationships. nih.govresearchgate.net

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) can describe the steric hindrance around the reactive centers. The methyl group and the acetyl chloride group create steric bulk that can influence the trajectory of nucleophilic attack, both at the carbonyl carbon and on the ring itself.

Topological and Quantum Chemical Descriptors: Parameters such as bond lengths, bond angles, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO) calculated through computational methods can serve as powerful descriptors. For instance, a lower LUMO energy would correlate with higher electrophilicity at the carbonyl carbon and increased reactivity towards nucleophiles.

A hypothetical QSAR study on a series of substituted cyclopropaneacetyl chlorides might investigate the rate of hydrolysis or alcoholysis. The resulting model could take the form of a linear free-energy relationship (LFER):

log(k) = ρσ + δEs + c

Where k is the reaction rate constant, ρ (rho) is the reaction constant indicating sensitivity to electronic effects, and δ (delta) is the sensitivity to steric effects.

The following table outlines the key parameters and their expected influence on the reactivity of α-methylcyclopropaneacetyl chloride based on principles from related systems.

| Descriptor Class | Specific Descriptor | Expected Influence on Reactivity |

| Electronic | Hammett Constant (σ) | The electron-donating methyl group may slightly decrease the electrophilicity of the ring for Sₙ2 ring-opening but could stabilize cationic intermediates. |

| Steric | Taft Steric Parameter (Es) | The methyl group introduces steric hindrance that could disfavor nucleophilic attack at the adjacent ring carbon or influence the conformation of the side chain. |

| Quantum Chemical | LUMO Energy | A lower LUMO energy, primarily localized on the carbonyl carbon, would indicate higher reactivity for nucleophilic acyl substitution. |

| Thermodynamic | Ring Strain Energy | The inherent high ring strain is a major driving force for ring-opening reactions, making this a thermodynamically favorable, though kinetically controlled, process. |

Such QSAR models are instrumental in predicting the reactivity of novel derivatives and in mechanistically understanding the factors that control reaction outcomes.

Reaction Dynamics and Transition State Simulations

Understanding the detailed mechanism of reactions involving α-methylcyclopropaneacetyl chloride requires moving beyond static pictures of reactants and products to explore the entire potential energy surface, including the crucial transition states. Computational chemistry, particularly through reaction dynamics and transition state simulations, provides powerful tools for this purpose.

For α-methylcyclopropaneacetyl chloride, computational models can elucidate the competition between two primary reaction pathways: nucleophilic acyl substitution at the carbonyl center and nucleophilic ring-opening of the cyclopropane.

Transition States in Nucleophilic Acyl Substitution:

The mechanism of nucleophilic substitution at a carbonyl group is often debated between a concerted, Sₙ2-like pathway and a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov For acetyl chloride, computational studies have shown that the pathway is highly dependent on the nucleophile and reaction conditions.

Concerted Sₙ2-like Transition State: In reactions with anions like Cl⁻, calculations often fail to locate a stable tetrahedral intermediate. The reaction proceeds through a single transition state where the nucleophile attacks the π* orbital of the C=O bond as the leaving group departs. nih.gov

Stepwise Addition-Elimination: For neutral nucleophiles like alcohols, a tetrahedral intermediate can be a shallow minimum on the potential energy surface. The reaction would then involve two transition states: one for the formation of the intermediate and one for its collapse to products. nih.gov

For α-methylcyclopropaneacetyl chloride, simulations would calculate the geometries and activation energies for these potential transition states. The cyclopropyl group's electronic properties would influence the stability of the transition state structure. For example, its ability to stabilize positive charge could lower the activation barrier for a pathway with significant charge separation.

Transition States in Cyclopropane Ring-Opening:

The ring-opening of a cyclopropane is a classic example of C-C bond activation. Transition state simulations for this process can reveal the precise nature of bond breaking and forming.

Sₙ2-type Ring-Opening: A nucleophile can attack one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond in a concerted fashion. Calculations would focus on locating the transition state for this backside attack, which leads to an inversion of stereochemistry at the attacked carbon. researchgate.net

Cationic Intermediates: In the presence of Lewis acids or under solvolysis conditions, the reaction may proceed through a cyclopropyl cation, which can then rearrange to a more stable allyl cation. High-level ab initio calculations have provided evidence that the cyclopropyl cation itself may not be a true intermediate but rather a transition state for its own ring-opening. researchgate.net

The following table summarizes the key characteristics of potential transition states that could be investigated through computational simulations for reactions of α-methylcyclopropaneacetyl chloride.

| Reaction Pathway | Key Structural Features of Transition State (TS) | Information Gained from Simulation |

| Acyl Substitution (Sₙ2-like) | Trigonal bipyramidal-like geometry at the carbonyl carbon; partial bonds to both the nucleophile and the leaving group (Cl). | Activation energy (reaction barrier), kinetic feasibility, influence of the cyclopropyl group on the barrier height. |

| Acyl Substitution (Stepwise) | Two TSs flanking a tetrahedral intermediate. TS1 involves nucleophilic attack; TS2 involves the departure of the chloride. | Relative energies of intermediates and transition states, determination of the rate-limiting step. |

| Ring-Opening (Sₙ2) | Nucleophile attacking a ring carbon with simultaneous elongation and breaking of the opposite C-C bond. | Activation energy for ring-opening, regioselectivity of nucleophilic attack, stereochemical outcome. |

| Ring-Opening (Cationic) | Structure resembling a cyclopropyl cation undergoing disrotatory C-C bond cleavage to form an allyl cation. | Energetic profile of cation formation and rearrangement, lifetime of any intermediates, prediction of rearranged products. |

By comparing the calculated activation energies (ΔG‡) for these competing pathways, it is possible to predict the major product under a given set of conditions. Reaction dynamics simulations can further model the trajectory of the reacting molecules over the potential energy surface, providing insights into the short-lived intermediates and the distribution of energy in the products.

Future Perspectives and Research Avenues for α Methylcyclopropaneacetyl Chloride Chemistry

Development of Sustainable and Atom-Economical Synthetic Protocols

The traditional synthesis of acyl chlorides, including α-methylcyclopropaneacetyl chloride, often relies on stoichiometric chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus chlorides (PCl₃, PCl₅). wikipedia.orglibretexts.orgchemguide.co.uksavemyexams.com While effective, these methods suffer from poor atom economy, generating significant inorganic waste (e.g., SO₂, HCl, phosphoric acids) that requires disposal. chemguide.co.ukrsc.org Future research must prioritize the development of greener, catalytic alternatives.

A primary goal is to design protocols that maximize the incorporation of reactant atoms into the final product. rsc.orgrsc.org One promising avenue is the development of catalytic methods that generate the acyl chloride from the corresponding carboxylic acid using a recyclable activating agent. Another approach could involve the direct carbonylation of a suitable α-methylcyclopropyl precursor, a process that, if realized, would represent a significant leap in atom efficiency. Furthermore, exploring solvent-free or mechanochemical synthetic routes, which have shown success for other acyl chloride reactions, could drastically reduce solvent waste and energy consumption. nsf.gov

| Synthetic Approach | Conventional Method | Future Sustainable Goal | Key Research Challenge |

| Chlorinating Agent | Stoichiometric (e.g., SOCl₂, PCl₅) libretexts.orgchemguide.co.uk | Catalytic or Recyclable Reagent | Designing a catalyst with high turnover and stability. |

| Byproducts | Significant inorganic waste (SO₂, HCl) chemguide.co.uk | Minimal or recyclable byproducts | Integrating byproduct removal or recycling into the process. |

| Reaction Conditions | Often requires excess reagents and purification libretexts.org | Solvent-free, mechanochemical, or aqueous media | Overcoming solubility and reactivity challenges in green solvents. |

| Atom Economy | Low rsc.org | High (approaching 100%) rsc.org | Designing addition-type reactions over substitution reactions. |

This table illustrates the shift from current synthetic practices for acyl chlorides to more sustainable future methodologies.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The presence of a stereocenter at the α-position and the reactive cyclopropyl (B3062369) ring makes α-methylcyclopropaneacetyl chloride an ideal substrate for advanced catalytic studies. Future research should focus on novel catalytic systems that can control reactivity and selectivity with high precision.

Transition-metal catalysis, particularly with palladium, has already demonstrated utility in the cross-coupling of acyl chlorides with various nucleophiles. nsf.govresearchgate.net A key future direction is the expansion of this chemistry to include a broader range of coupling partners, such as organoboron compounds (Suzuki-Miyaura coupling), organogermatranes, and terminal alkynes (Sonogashira coupling), using α-methylcyclopropaneacetyl chloride as the electrophile. researchgate.net The development of catalysts based on more abundant and less toxic metals like cobalt, iron, or copper would align with sustainability goals. nih.govacs.org

Furthermore, the inherent chirality of the molecule invites the application of enantioselective catalysis. Research into chiral catalysts, such as phosphine-ligated metal complexes, could enable the kinetic resolution of racemic α-methylcyclopropaneacetyl chloride or the diastereoselective transformation of one of its enantiomers, providing access to enantiopure compounds that are highly valuable in medicinal chemistry. nih.govnih.gov

Uncovering Unprecedented Reactivity Modes of Cyclopropyl Acyl Chlorides

The high ring strain of the cyclopropane (B1198618) moiety imparts unique reactivity that is not present in acyclic analogues. researchgate.net While the acyl chloride group typically undergoes nucleophilic acyl substitution, future research should aim to uncover reaction pathways where the cyclopropyl ring participates directly. savemyexams.comchemguide.co.uk

Computational and mechanistic studies can play a vital role in predicting and understanding such novel reactivity. nih.gov For example, investigations into the reaction of cyclopropyl acyl chlorides with imines have already probed whether the mechanism proceeds through a ketene (B1206846) or an N-acyl iminium intermediate, highlighting the complex mechanistic landscape. nih.gov Future work could explore Lewis acid or transition-metal-catalyzed reactions designed to promote concerted or stepwise ring-opening acylations. This could lead to the formation of more complex acyclic or larger ring structures that would be difficult to synthesize via other methods. Photochemical or electrochemical activation could also provide access to radical-based reaction pathways, further expanding the synthetic utility of this building block.

Integration with Flow Chemistry and Automated Synthesis Platforms

Future research should focus on translating the synthesis of α-methylcyclopropaneacetyl chloride and its subsequent transformations into continuous-flow processes. This approach has been successfully applied to the synthesis of other cyclopropyl carbonyl compounds, demonstrating its feasibility. mdpi.com A flow setup could involve pumping the corresponding carboxylic acid and a chlorinating agent through a heated reactor coil, with inline purification to yield the pure product. This product stream could then be directly merged with a stream of a nucleophile in a second module, allowing for a seamless, multi-step synthesis.

Pairing flow chemistry with automated synthesis platforms and high-throughput experimentation would accelerate the discovery of new reactions and the optimization of existing ones. nih.gov Such platforms can rapidly screen different catalysts, solvents, and reaction conditions, generating large datasets that can be used to build predictive models for reaction outcomes.

| Technology | Application to α-Methylcyclopropaneacetyl Chloride Chemistry | Anticipated Benefits |

| Continuous Flow | Synthesis of the acyl chloride and its subsequent reactions. mdpi.com | Enhanced safety, improved scalability, precise process control, potential for higher yields. |

| Automated Platforms | High-throughput screening of catalysts and reaction conditions. | Accelerated discovery of optimal synthetic routes and novel reactions. |

| In-line Analytics | Real-time monitoring of reaction progress and purity. | Rapid optimization, improved process understanding, and quality control. |

This table summarizes the potential benefits of integrating modern chemical technologies with the chemistry of α-methylcyclopropaneacetyl chloride.

Applications in Materials Science and Advanced Functional Molecules

The unique structural and electronic properties of the cyclopropane ring make it an attractive component for advanced materials and functional molecules. researchgate.net Future research should explore the incorporation of the α-methylcyclopropyl moiety into larger molecular architectures to impart specific functions.

In materials science, α-methylcyclopropaneacetyl chloride could be used as a monomer or a modifying agent for polymers. The rigid, three-membered ring could be introduced into polymer backbones or as a pendant group to influence properties such as thermal stability, glass transition temperature, and mechanical strength. The reactivity of the acyl chloride group provides a convenient handle for polymerization or grafting onto existing polymer chains.

In the realm of functional molecules, particularly in medicinal chemistry, the cyclopropyl group is a well-recognized pharmacophore found in numerous bioactive compounds. nih.govnih.gov The α-methylcyclopropaneacetyl chloride building block could be used to synthesize novel analogues of existing drugs or to create entirely new classes of therapeutic agents. Its defined stereochemistry is particularly valuable for designing molecules that interact specifically with chiral biological targets like enzymes and receptors. nih.gov The synthesis of complex heterocycles, which form the core of many pharmaceuticals, is another promising application. researchgate.net

Q & A

Basic Question: What are the critical steps for synthesizing alpha-Methylcyclopropaneacetyl chloride with high purity?

Methodological Answer:

Synthesis typically involves reacting alpha-methylcyclopropaneacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Reagent Preparation : Use dry solvents (e.g., dichloromethane) and maintain inert gas (N₂/Ar) to prevent hydrolysis.

- Reaction Monitoring : Track progress via FT-IR spectroscopy to confirm carboxylic acid conversion (disappearance of O-H stretch at ~2500-3300 cm⁻¹ and emergence of acyl chloride C=O stretch at ~1800 cm⁻¹).

- Purification : Distill under reduced pressure to isolate the product, avoiding thermal degradation. Validate purity via ¹H/¹³C NMR and gas chromatography (GC) with flame ionization detection (FID).

Basic Question: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

Design a stability study using:

-

Accelerated Degradation Tests : Expose samples to controlled humidity (20–80% RH) and temperature (4°C, 25°C, 40°C) over 7–30 days.

-

Analytical Techniques : Monitor degradation via HPLC-MS to detect hydrolysis products (e.g., corresponding carboxylic acid).

-

Data Interpretation : Calculate degradation kinetics (e.g., Arrhenius plots) to predict shelf-life. Example findings:

Condition (25°C, 60% RH) Degradation Half-Life (Days) Sealed, anhydrous >90 Open air 3–7

Advanced Question: How can conflicting data on the reactivity of this compound in nucleophilic acyl substitutions be resolved?

Methodological Answer:

Contradictions in literature (e.g., variable yields with amines or alcohols) may arise from steric effects of the cyclopropane ring or solvent polarity. To address this:

- Systematic Screening : Test reactions in solvents of varying polarity (e.g., toluene vs. DMF) with nucleophiles of differing bulkiness (e.g., methylamine vs. tert-butylamine).

- Computational Modeling : Use DFT calculations to map transition-state energies and steric hindrance effects.

- Kinetic Profiling : Compare reaction rates via in-situ IR or NMR to identify rate-limiting steps. For example, bulky nucleophiles may show slower kinetics due to cyclopropane-induced steric clash .

Advanced Question: What strategies are effective for utilizing this compound in synthesizing cyclopropane-containing bioactive derivatives?

Methodological Answer:

The compound’s cyclopropane moiety and reactive acyl chloride group make it valuable for synthesizing pharmacologically relevant molecules, such as GABA receptor modulators:

- Stepwise Functionalization : React with amines (e.g., benzylamine) to form amides, followed by cyclopropane ring modification (e.g., hydrogenation or cross-coupling).

- Catalytic Optimization : Employ Pd-catalyzed coupling to introduce aryl/heteroaryl groups at the cyclopropane ring while preserving the acyl chloride functionality.

- Case Study : Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride—a GABA-targeting derivative—is synthesized via this intermediate, highlighting its role in central nervous system drug discovery .

Advanced Question: How can researchers mitigate side reactions during large-scale reactions involving this compound?

Methodological Answer:

At scale, competing hydrolysis or polymerization becomes significant. Mitigation strategies include:

- Microreactor Systems : Enhance heat/mass transfer to reduce localized degradation.

- Low-Temperature Quenching : Rapidly cool reaction mixtures post-synthesis to arrest unintended pathways.

- Additive Screening : Introduce scavengers (e.g., molecular sieves) to sequester moisture or stabilize reactive intermediates.

Advanced Question: What analytical approaches differentiate between conformational isomers of this compound derivatives?

Methodological Answer:

Cyclopropane ring strain can lead to conformational isomerism. Use:

- Dynamic NMR : Resolve isomer interconversion rates at variable temperatures (e.g., coalescence temperature analysis).

- VCD Spectroscopy : Detect chiral center interactions in enantiomeric derivatives.

- X-ray Crystallography : Resolve solid-state structures to correlate reactivity with spatial arrangement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.